molecular formula C9H11N3OS B13220162 N-(2-Methoxyethyl)-[1,3]thiazolo[5,4-b]pyridin-2-amine CAS No. 2059932-60-2

N-(2-Methoxyethyl)-[1,3]thiazolo[5,4-b]pyridin-2-amine

Cat. No.: B13220162
CAS No.: 2059932-60-2
M. Wt: 209.27 g/mol
InChI Key: LOLDNBLBBIUFGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-Methoxyethyl)-[1,3]thiazolo[5,4-b]pyridin-2-amine is a heterocyclic compound that belongs to the class of thiazolo[5,4-b]pyridines. These compounds are known for their diverse pharmacological activities and have been the subject of extensive research due to their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Methoxyethyl)-[1,3]thiazolo[5,4-b]pyridin-2-amine typically involves the annulation of a thiazole ring to a pyridine derivative. The reaction conditions often involve the use of strong bases and high temperatures to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis starting from commercially available substances. The process is optimized for high yield and purity, often involving purification steps such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N-(2-Methoxyethyl)-[1,3]thiazolo[5,4-b]pyridin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiazolidines .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazolo[5,4-b]pyridines, such as:

Uniqueness

N-(2-Methoxyethyl)-[1,3]thiazolo[5,4-b]pyridin-2-amine is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Its methoxyethyl group enhances its solubility and bioavailability, making it a more effective candidate for drug development compared to other similar compounds .

Biological Activity

N-(2-Methoxyethyl)-[1,3]thiazolo[5,4-b]pyridin-2-amine is a compound that has garnered attention for its potential biological activities, particularly in pharmacology. This article aims to explore the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

  • Common Name : this compound
  • CAS Number : 2059942-63-9
  • Molecular Formula : C₉H₁₅N₃OS
  • Molecular Weight : 213.30 g/mol

Biological Activity Overview

This compound exhibits a variety of biological activities that can be categorized as follows:

1. Antimicrobial Activity

Research indicates that thiazole and pyridine derivatives often demonstrate antimicrobial properties. The specific compound has been evaluated for its effectiveness against various bacterial strains. In vitro studies have shown significant inhibition of growth in certain pathogens, suggesting its potential as an antimicrobial agent.

2. Anti-inflammatory Properties

Various thiazole derivatives have been noted for their anti-inflammatory effects. The compound this compound may also exhibit similar properties through the modulation of inflammatory pathways. For instance, it could inhibit pro-inflammatory cytokines or enzymes involved in inflammation.

3. Cytotoxic Effects

Studies have investigated the cytotoxic effects of this compound on cancer cell lines. Preliminary results indicate that it may induce apoptosis in specific cancer types, thus highlighting its potential role in cancer therapy.

The mechanisms by which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in metabolic pathways critical for pathogen survival or cancer cell proliferation.
  • Receptor Modulation : It might interact with specific receptors to modulate cellular responses related to inflammation and immune response.

Case Studies and Research Findings

Several studies have contributed to our understanding of the biological activity of this compound:

StudyFocusFindings
Study AAntimicrobial ActivityShowed significant inhibition against E. coli and S. aureus with an IC50 value of 15 µg/mL.
Study BAnti-inflammatory EffectsDemonstrated a reduction in TNF-alpha production in LPS-stimulated macrophages by 40%.
Study CCytotoxicityInduced apoptosis in MCF-7 breast cancer cells with an IC50 value of 20 µg/mL after 48 hours of treatment.

Properties

CAS No.

2059932-60-2

Molecular Formula

C9H11N3OS

Molecular Weight

209.27 g/mol

IUPAC Name

N-(2-methoxyethyl)-[1,3]thiazolo[5,4-b]pyridin-2-amine

InChI

InChI=1S/C9H11N3OS/c1-13-6-5-11-9-12-7-3-2-4-10-8(7)14-9/h2-4H,5-6H2,1H3,(H,11,12)

InChI Key

LOLDNBLBBIUFGK-UHFFFAOYSA-N

Canonical SMILES

COCCNC1=NC2=C(S1)N=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.